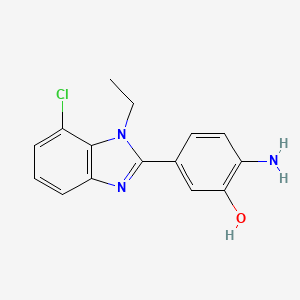
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol
Descripción general
Descripción
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-amino-5-(7-chloro-1-ethyl-1H-1,3-benzodiazol-2-yl)phenol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the compound's biological activity based on diverse research findings, including in vitro studies, case studies, and relevant data tables.
- Chemical Name : this compound
- CAS Number : 1179704-79-0
- Molecular Formula : C15H14ClN3O
- Molecular Weight : 287.74 g/mol
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Research indicates that it may act as an inhibitor of specific protein-protein interactions (PPIs), particularly those involving the signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in oncogenesis and inflammation.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.8 ± 0.6 | Inhibition of tubulin polymerization |
| SH-SY5Y (Neuroblastoma) | 20.5 ± 0.4 | Reduction of intracellular reactive oxygen species (ROS) |
| HepG2 (Liver Cancer) | 25.0 ± 0.5 | Induction of apoptosis through caspase activation |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a study assessing its ability to reduce oxidative stress in SH-SY5Y cells, it was found to significantly lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, indicating its potential neuroprotective effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotection in Parkinson's Disease Models : In experiments using H2O2-induced oxidative stress models, treatment with the compound led to improved mitochondrial membrane potential and reduced apoptosis in neuronal cells.
- Cancer Cell Line Studies : In studies involving triple-negative breast cancer cell lines, the compound demonstrated comparable efficacy to standard chemotherapeutic agents, suggesting its potential as a novel therapeutic agent.
Propiedades
IUPAC Name |
2-amino-5-(7-chloro-1-ethylbenzimidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-2-19-14-10(16)4-3-5-12(14)18-15(19)9-6-7-11(17)13(20)8-9/h3-8,20H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUASJIDXPTTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)N=C1C3=CC(=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















